2-Iodo-4,6-dimethylbenzo[d]thiazole
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Overview
Description
2-Iodo-4,6-dimethylbenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4,6-dimethylbenzo[d]thiazole typically involves the iodination of 4,6-dimethylbenzo[d]thiazole. One common method includes the reaction of 4,6-dimethylbenzo[d]thiazole with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4,6-dimethylbenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of 2-substituted-4,6-dimethylbenzo[d]thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazoles.
Scientific Research Applications
2-Iodo-4,6-dimethylbenzo[d]thiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-4,6-dimethylbenzo[d]thiazole is largely dependent on its interaction with biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-4-methylbenzo[d]thiazole
- 2-Iodo-6-methylbenzo[d]thiazole
- 4,6-Dimethylbenzo[d]thiazole
Uniqueness
2-Iodo-4,6-dimethylbenzo[d]thiazole is unique due to the presence of both iodine and two methyl groups on the thiazole ring. This specific substitution pattern can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H8INS |
---|---|
Molecular Weight |
289.14 g/mol |
IUPAC Name |
2-iodo-4,6-dimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8INS/c1-5-3-6(2)8-7(4-5)12-9(10)11-8/h3-4H,1-2H3 |
InChI Key |
ANNPKXJZRZGDKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)I)C |
Origin of Product |
United States |
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